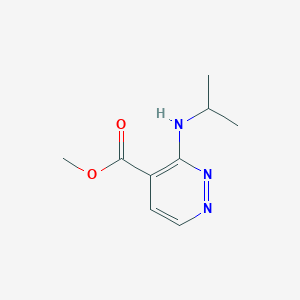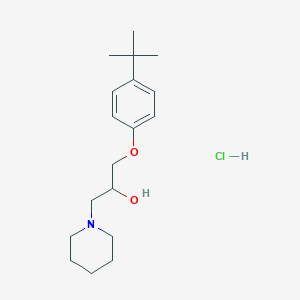![molecular formula C19H16ClN7O B2957388 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1005951-21-2](/img/structure/B2957388.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolopyrimidine . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. It includes a pyrazole ring bound to a phenyl group, a pyrimidin ring, and a cyclopropane carboxamide group . The exact structure can be determined using techniques such as X-ray diffraction .Applications De Recherche Scientifique
Antitubercular Agents
Pyrazolo[3,4-d]pyrimidines have been explored for their potential as antitubercular agents . These compounds, including derivatives similar to the one , have shown activity against Mycobacterium tuberculosis. They work by inhibiting the growth of the bacteria responsible for tuberculosis. The structure-activity relationships of these compounds provide insights into their potential use in developing new treatments for TB, especially given the rise of drug-resistant strains .
Akt Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is also significant in cancer research due to its ability to inhibit Akt kinase. Akt kinase is a critical component in various cellular processes, including metabolism, proliferation, and survival. Inhibitors targeting this kinase can potentially treat cancers by preventing the phosphorylation of Akt and downstream biomarkers, leading to the inhibition of tumor growth .
Anticancer Agents
Compounds with the pyrazolo[3,4-d]pyrimidine core are being studied as anticancer agents . They target various cancer-related pathways and enzymes, such as tyrosine kinases, ABL kinase, and mammalian target of rapamycin (mTOR). By inhibiting these targets, they can interfere with cancer cell growth and proliferation, offering a route to new cancer therapies .
Kinase Inhibition for Autoimmune Diseases
The inhibition of specific kinases is a promising strategy for treating autoimmune diseases. Pyrazolo[3,4-d]pyrimidine derivatives can be designed to selectively inhibit kinases involved in autoimmune responses, potentially leading to new treatments for conditions like rheumatoid arthritis .
Drug Metabolism and Pharmacokinetics (DMPK) Studies
The compound’s structural features make it suitable for studying drug metabolism and pharmacokinetics. Understanding how compounds like this are metabolized and distributed in the body can inform the development of drugs with better efficacy and safety profiles .
Development of Therapeutics
The pyridopyrimidine moiety, which is part of the compound’s structure, is present in several drugs and is being actively studied for the development of new therapies. This research includes synthesizing new derivatives and evaluating their therapeutic potential across a range of diseases .
Crystallography and Structural Biology
In structural biology, compounds like this are used to study protein-ligand interactions through crystallography. By forming complexes with proteins, researchers can determine the structure of the protein-compound complex, which is crucial for understanding how drugs interact with their targets at the molecular level .
Electronic and Optical Material Research
Pyrazolo[3,4-d]pyrimidine derivatives are also of interest in material science, particularly in the study of electronic and optical properties. They can be used to develop materials with specific electronic characteristics or to enhance the efficiency of processes like second harmonic generation (SHG) .
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, detailed analysis of its molecular structure, investigation of its reactivity, elucidation of its mechanism of action, and evaluation of its physical and chemical properties. Additionally, its safety profile and potential applications in various fields could be explored .
Mécanisme D'action
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt . It binds to the ATP-binding pocket of Akt, preventing ATP from binding and thus inhibiting the kinase activity of Akt . This results in a decrease in the phosphorylation of Akt and its downstream targets .
Biochemical Pathways
The inhibition of Akt phosphorylation affects several downstream pathways. One of the key pathways is the PI3K/Akt/mTOR pathway , which is involved in cell survival and growth . By inhibiting Akt, this compound can disrupt this pathway, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The result of the compound’s action is the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model . By inhibiting Akt and disrupting the PI3K/Akt/mTOR pathway, the compound can reduce cell proliferation and survival, leading to a decrease in tumor growth .
Propriétés
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN7O/c1-11-8-16(24-19(28)12-2-3-12)27(25-11)18-15-9-23-26(17(15)21-10-22-18)14-6-4-13(20)5-7-14/h4-10,12H,2-3H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBCVDKUXNBGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(4-chlorophenyl)-1-piperazinyl]-1H-indazol-3-ylMethanone](/img/structure/B2957310.png)

![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2957313.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2957314.png)
![rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans](/img/structure/B2957315.png)



![N-(3-chloro-2-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957324.png)
amine hydrobromide](/img/structure/B2957325.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide](/img/structure/B2957328.png)